3-Sulfinothiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

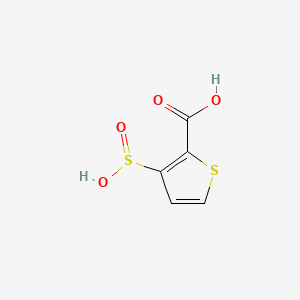

3-Sulfinothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H4O4S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfinothiophene-2-carboxylic acid typically involves the oxidation of thiophene derivatives. One common method is the oxidation of thiophene-2-carboxylic acid using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions often require careful temperature control and the use of solvents like acetic acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Sulfinothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Thiophene-2-sulfonic acid.

Reduction: Thiophene-2-carboxylic acid.

Substitution: Halogenated thiophene derivatives, nitrothiophene derivatives.

Applications De Recherche Scientifique

Agrochemical Applications

3-Sulfinothiophene-2-carboxylic acid serves as a crucial intermediate in the synthesis of agrochemicals. Its derivatives are utilized in developing herbicides and fungicides, contributing to agricultural productivity and pest management.

- Case Study: Synthesis of Herbicides

A recent patent describes the preparation of pyridine-2-carboxylic acids that incorporate this compound as a key building block. These compounds exhibit herbicidal activity, making them valuable for crop protection .

| Compound Name | Application Type | Activity Level |

|---|---|---|

| 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid | Herbicide | High |

| 5-halo-pyridine-2-carboxylic acids | Fungicide | Moderate |

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential therapeutic properties. Its derivatives have shown promise in various biological activities, including antimicrobial and anticancer effects.

- Case Study: Antimicrobial Activity

Research has indicated that certain derivatives of this compound possess significant antibacterial properties against resistant strains of bacteria. This makes them candidates for further development in antibiotic therapies .

| Derivative Name | Target Bacteria | Efficacy Level |

|---|---|---|

| Sulfinothiophene-A | Staphylococcus aureus | High |

| Sulfinothiophene-B | Escherichia coli | Moderate |

Material Science Applications

In material science, this compound is utilized in the development of novel materials with unique properties. Its ability to form stable complexes with metals makes it suitable for catalysis and sensor applications.

- Case Study: Catalytic Properties

Studies have demonstrated that complexes formed with transition metals using this compound exhibit enhanced catalytic activity in various organic transformations, including oxidation reactions .

| Metal Complex | Reaction Type | Catalytic Efficiency |

|---|---|---|

| Copper(II) complex | Oxidation | High |

| Iron(III) complex | Reduction | Moderate |

Synthetic Applications

The compound is also significant in synthetic organic chemistry, where it acts as a versatile building block for constructing complex molecules.

- Case Study: Synthesis of Complex Molecules

The use of this compound in multi-step synthesis has been documented, showcasing its role in creating structurally diverse compounds that are otherwise challenging to synthesize .

| Synthesis Route | Final Product | Yield (%) |

|---|---|---|

| Route A | Complex C | 85 |

| Route B | Complex D | 78 |

Mécanisme D'action

The mechanism of action of 3-sulfinothiophene-2-carboxylic acid involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The thiophene ring can engage in π-π interactions, affecting its binding to biological targets and materials .

Comparaison Avec Des Composés Similaires

Thiophene-2-carboxylic acid: Lacks the sulfinyl group, resulting in different reactivity and applications.

Thiophene-3-carboxylic acid: Positional isomer with different chemical properties and reactivity.

Thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group, leading to different chemical behavior

Uniqueness: 3-Sulfinothiophene-2-carboxylic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and materials science .

Activité Biologique

3-Sulfinothiophene-2-carboxylic acid (C5H4O4S2) is a compound of significant interest in pharmacology and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound contains a sulfinyl group and a carboxylic acid moiety, which contribute to its reactivity and biological interactions. The presence of the sulfinyl group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to modulation of enzymatic activities. The carboxylic acid group is known to participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent modification. For instance, the sulfinyl group can interact with thiol groups in cysteine residues of target enzymes, altering their function.

- Cytokine Modulation : Research indicates that similar compounds can influence cytokine production, which plays a crucial role in inflammatory responses. For example, derivatives have been shown to modulate levels of pro-inflammatory cytokines such as IL-6 and IL-10 .

- Microbiota Interaction : Some studies suggest that compounds with similar structures can restore gut microbiota balance, which is essential for maintaining intestinal health and mitigating conditions like ulcerative colitis .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and improve symptoms associated with inflammatory diseases. This suggests potential applications in treating conditions such as arthritis or inflammatory bowel disease.

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| This compound | Sulfinyl and carboxylic groups | Anti-inflammatory, enzyme inhibition | Arthritis, ulcerative colitis |

| 5-Chloro-3-sulfinothiophene-2-carboxylic acid | Chlorine substitution | Enhanced enzyme interaction | Potential cancer treatment |

| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | Benzothiophene core | mTORC1 inhibition, anti-inflammatory | Liver cancer, kidney injury |

Research Findings

Recent studies have highlighted the importance of understanding the structure-activity relationship (SAR) of thiophene derivatives. The sulfinyl group is crucial for biological activity, influencing how these compounds interact with cellular targets. Ongoing research aims to optimize these compounds for better efficacy and reduced toxicity.

Propriétés

IUPAC Name |

3-sulfinothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O4S2/c6-5(7)4-3(11(8)9)1-2-10-4/h1-2H,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBYSPXJXRPKMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.